Methyl 2-(oxetan-3-ylidene)acetate

Description

The exact mass of the compound Methyl 2-(oxetan-3-ylidene)acetate is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality Methyl 2-(oxetan-3-ylidene)acetate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Methyl 2-(oxetan-3-ylidene)acetate including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

methyl 2-(oxetan-3-ylidene)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8O3/c1-8-6(7)2-5-3-9-4-5/h2H,3-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QUBZUQPHJXYCSI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(=O)C=C1COC1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60676705 | |

| Record name | Methyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

128.13 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1105665-34-6 | |

| Record name | Methyl (oxetan-3-ylidene)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60676705 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1105665-34-6 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to Methyl 2-(oxetan-3-ylidene)acetate: Synthesis, Properties, and Applications in Drug Discovery

This technical guide provides a comprehensive overview of Methyl 2-(oxetan-3-ylidene)acetate, a valuable and increasingly utilized building block in modern medicinal chemistry. Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical properties, synthesis, reactivity, and strategic applications of this versatile reagent. The content is structured to deliver not just procedural information but also the underlying scientific rationale, empowering researchers to effectively incorporate this molecule into their discovery workflows.

Introduction: The Emerging Role of the Oxetane Motif

The oxetane ring, a four-membered cyclic ether, has garnered significant attention in drug discovery as a bioisostere for commonly used functional groups like gem-dimethyl or carbonyl moieties.[1][2][3] Its incorporation into a molecular scaffold can profoundly and beneficially alter key physicochemical properties.[2][3][4] The strained nature of the oxetane ring imparts a unique three-dimensional geometry, which can lead to improved aqueous solubility, metabolic stability, and conformational rigidity, while also reducing lipophilicity.[2][4][5] Methyl 2-(oxetan-3-ylidene)acetate serves as a key intermediate, providing an exocyclic double bond that is primed for a variety of chemical transformations, making it an attractive starting point for the synthesis of novel chemical entities.[6][7]

Core Chemical and Physical Properties

Methyl 2-(oxetan-3-ylidene)acetate is a white to off-white solid at room temperature.[8][9] A summary of its fundamental properties is provided in the table below.

| Property | Value | Source(s) |

| CAS Number | 1105665-34-6 | [8][10][11] |

| Molecular Formula | C₆H₈O₃ | [8][10][11] |

| Molecular Weight | 128.13 g/mol | [8][11] |

| Appearance | White to off-white solid | [9] |

| Melting Point | 47-52 °C | [9] |

| Storage Temperature | 2-8°C or Room Temperature | [9][10] |

| SMILES String | O=C(OC)C=C1COC1 | |

| InChI Key | QUBZUQPHJXYCSI-UHFFFAOYSA-N | [8] |

Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

The predominant and most efficient method for the synthesis of Methyl 2-(oxetan-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[6] This olefination reaction offers significant advantages over the classical Wittig reaction, including the use of more nucleophilic phosphonate carbanions and the straightforward removal of the water-soluble phosphate byproduct.[12][13]

The reaction proceeds via the condensation of oxetan-3-one with a stabilized phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate.

Detailed Experimental Protocol: Horner-Wadsworth-Emmons Olefination

The following protocol is a representative procedure for the synthesis of Methyl 2-(oxetan-3-ylidene)acetate.

Materials:

-

Oxetan-3-one

-

Methyl 2-(dimethoxyphosphoryl)acetate

-

1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) or Sodium Hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF) or Acetonitrile

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Ethyl acetate

-

Brine

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Silica gel for column chromatography

Procedure:

-

Reaction Setup: To a solution of methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) in anhydrous THF at 0 °C under an inert atmosphere (e.g., nitrogen or argon), add NaH (60% dispersion in mineral oil, 1.1 equivalents) portion-wise. Allow the mixture to stir at this temperature for 30 minutes.

-

Addition of Ketone: Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous THF dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Workup: Upon completion, carefully quench the reaction by the slow addition of saturated aqueous NH₄Cl solution.

-

Extraction: Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-

Washing: Combine the organic layers and wash with water and then brine.

-

Drying and Concentration: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford Methyl 2-(oxetan-3-ylidene)acetate as a solid. A yield of approximately 73% can be expected.[6]

Spectroscopic Characterization

While detailed, publicly available spectra are limited, the structure of Methyl 2-(oxetan-3-ylidene)acetate has been confirmed through standard spectroscopic techniques.[6] The following table outlines the expected spectroscopic characteristics based on its structure and data for analogous compounds.

| Technique | Expected Characteristics |

| ¹H NMR | - Singlet (~3.7 ppm, 3H): Methyl ester protons (-OCH₃). - Singlet (~5.9 ppm, 1H): Vinylic proton (=CH-). - Multiplet (~4.9-5.1 ppm, 4H): Methylene protons of the oxetane ring (-CH₂-O-CH₂-). |

| ¹³C NMR | - ~51 ppm: Methyl ester carbon (-OC H₃). - ~166 ppm: Ester carbonyl carbon (C =O). - ~118 ppm: Vinylic carbon (=C H-). - ~158 ppm: Quaternary vinylic carbon (C =CH-). - ~70-75 ppm: Methylene carbons of the oxetane ring (-C H₂-O-C H₂-). |

| IR (Infrared) | - ~1720 cm⁻¹: Strong C=O stretch (α,β-unsaturated ester). - ~1650 cm⁻¹: C=C stretch. - ~1100-1200 cm⁻¹: C-O stretches (ester and ether). - ~2850-3000 cm⁻¹: C-H stretches. |

| Mass Spec (MS) | - m/z 128: Molecular ion peak [M]⁺. - Key Fragments: Loss of -OCH₃ (m/z 97), loss of -COOCH₃ (m/z 69). |

Chemical Reactivity and Synthetic Applications

The primary utility of Methyl 2-(oxetan-3-ylidene)acetate lies in the reactivity of its α,β-unsaturated ester system, which makes it an excellent Michael acceptor.

Aza-Michael Addition

The exocyclic double bond is susceptible to conjugate addition by nucleophiles, particularly amines, in an aza-Michael reaction.[6] This reaction provides a straightforward route to 3,3-disubstituted oxetanes, which are valuable scaffolds in drug discovery.

This transformation allows for the introduction of a wide variety of amine-containing fragments, including other heterocyclic systems, thereby enabling rapid library synthesis for structure-activity relationship (SAR) studies.[6] The reaction is typically carried out under mild conditions, often catalyzed by a non-nucleophilic base like DBU in a polar aprotic solvent such as acetonitrile.[6]

Safety and Handling

Methyl 2-(oxetan-3-ylidene)acetate is classified as an irritant.[11]

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[14]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[14]

Handling:

-

Handle in a well-ventilated area, preferably in a chemical fume hood.[15]

-

Avoid contact with skin, eyes, and clothing.[15]

-

Use appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat.[15]

Storage:

-

Store in a tightly closed container in a cool, dry place.[10] Recommended storage temperatures vary by supplier but are generally room temperature or refrigerated (2-8°C).[9][10]

Conclusion: A Versatile Tool for Modern Drug Discovery

Methyl 2-(oxetan-3-ylidene)acetate is a strategically important building block for medicinal chemists. Its straightforward synthesis via the Horner-Wadsworth-Emmons reaction and its predictable reactivity as a Michael acceptor provide reliable access to novel 3,3-disubstituted oxetane derivatives. The demonstrated ability of the oxetane motif to enhance the "drug-like" properties of molecules underscores the value of this reagent.[2][4][5] As the demand for sp³-rich, polar, and metabolically robust scaffolds continues to grow, the utility of Methyl 2-(oxetan-3-ylidene)acetate in the design and synthesis of next-generation therapeutics is poised to expand significantly.

References

-

Vertex AI Search. methyl 2-(oxetan-3-ylidene)acetate, min 97%, 1 gram. 10

-

Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI.

-

Methyl 2-(oxetan-3-ylidene)acetate. Matrix Scientific.

-

Methyl 2-(oxetan-3-ylidene)acetate 1105665-34-6. Sigma-Aldrich.

-

Methyl 2-(3-oxetanylidene)acetate 1105665-34-6. Sigma-Aldrich.

-

CAS: 1105665-34-6 Name: Methyl 2-(oxetan-3-ylidene)acetate. Aribo Biotechnology.

-

Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6. ChemicalBook.

-

N-Oxetan-3-ylidenehydroxylamine: Unraveling the Mechanism of Action. Benchchem.

-

Oxetanes in Drug Discovery: Structural and Synthetic Insights. ACS Publications.

-

Buy Methyl 2-(oxetan-3-yl)acetate | 1217800-69-5. Smolecule.

-

Horner-Wadsworth-Emmons Reaction. NROChemistry.

-

Wittig Reaction. Chem-Station Int. Ed..

-

Horner–Wadsworth–Emmons reaction. Wikipedia.

-

Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. Semantic Scholar.

-

Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. ACS Publications.

-

Application Note: Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate via Wittig Reaction. Benchchem.

-

Oxetanes in Drug Discovery Campaigns. PMC - NIH.

-

SAFETY DATA SHEET. Fisher Scientific.

-

Horner-Wadsworth-Emmons Reaction. YouTube.

-

SAFETY DATA SHEET. Spectrum Chemical.

-

Wittig Reaction - Examples and Mechanism. Master Organic Chemistry.

-

PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2- (DIMETHOXY- PHOSPHINYL)ACETATE. Organic Syntheses Procedure.

-

Wittig reaction. Wikipedia.

-

The Wittig Reaction. University of Pittsburgh.

-

Application Notes and Protocols for the Horner-Wadsworth-Emmons Synthesis of Tert-butyl 2-(oxetan-3-ylidene)acetate. Benchchem.

-

Identifying Unknown from IR, NMR, and Mass Spectrometry. Chemistry Steps.

-

Applications of oxetanes in drug discovery and medicinal chemistry. PMC - PubMed Central.

-

1105665-34-6[Methyl 2-(oxetan-3-ylidene)acetate]. Acmec Biochemical.

Sources

- 1. benchchem.com [benchchem.com]

- 2. pubs.acs.org [pubs.acs.org]

- 3. Oxetanes in Drug Discovery Campaigns - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.acs.org [pubs.acs.org]

- 5. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. mdpi.com [mdpi.com]

- 7. Buy Methyl 2-(oxetan-3-yl)acetate | 1217800-69-5 [smolecule.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 [amp.chemicalbook.com]

- 10. calpaclab.com [calpaclab.com]

- 11. matrixscientific.com [matrixscientific.com]

- 12. Horner–Wadsworth–Emmons reaction - Wikipedia [en.wikipedia.org]

- 13. Organic Syntheses Procedure [orgsyn.org]

- 14. 1105665-34-6[Methyl 2-(oxetan-3-ylidene)acetate]- Acmec Biochemical [acmec.com.cn]

- 15. spectrumchemical.com [spectrumchemical.com]

An In-depth Technical Guide to the Physicochemical Characteristics of Methyl 2-(oxetan-3-ylidene)acetate

For Researchers, Scientists, and Drug Development Professionals

Authored by: [Your Name/Gemini], Senior Application Scientist

Introduction

Methyl 2-(oxetan-3-ylidene)acetate is a fascinating heterocyclic building block that has garnered increasing interest within the medicinal chemistry and drug discovery landscape. The incorporation of the strained oxetane ring, a four-membered cyclic ether, into molecular scaffolds can significantly influence key physicochemical properties, often leading to improvements in aqueous solubility, metabolic stability, and lipophilicity profiles when compared to more conventional carbocyclic or gem-dimethyl analogues.[1] This technical guide provides a comprehensive overview of the core physicochemical characteristics of Methyl 2-(oxetan-3-ylidene)acetate, offering a foundational understanding for its application in the design and synthesis of novel therapeutic agents.

Core Molecular Properties

A thorough understanding of the fundamental molecular properties of a compound is the cornerstone of its application in research and development.

Structural and Molecular Identity

Methyl 2-(oxetan-3-ylidene)acetate is identified by the CAS Number 1105665-34-6.[2] Its molecular structure consists of an oxetane ring with an exocyclic double bond conjugated to a methyl acetate group.

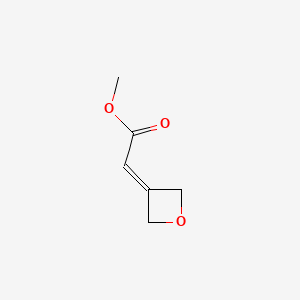

Caption: 2D Chemical Structure of Methyl 2-(oxetan-3-ylidene)acetate.

The key molecular identifiers and properties are summarized in the table below.

| Property | Value | Source(s) |

| CAS Number | 1105665-34-6 | [2] |

| Molecular Formula | C₆H₈O₃ | [2] |

| Molecular Weight | 128.13 g/mol | [3] |

| Physical Form | White to off-white solid | [3][4] |

| Melting Point | 47-52 °C | [3][4] |

Spectroscopic and Analytical Data

The structural integrity of Methyl 2-(oxetan-3-ylidene)acetate is confirmed through various spectroscopic techniques. The following data has been reported for its characterization:

¹H-NMR (Proton Nuclear Magnetic Resonance): The proton NMR spectrum provides information on the hydrogen atom environments within the molecule.

¹³C-NMR (Carbon-13 Nuclear Magnetic Resonance): The carbon-13 NMR spectrum reveals the different carbon environments.

HRMS (High-Resolution Mass Spectrometry): HRMS provides a highly accurate mass measurement, which is used to confirm the elemental composition of the molecule.

Detailed experimental spectroscopic data for ¹H-NMR, ¹³C-NMR, and HRMS has been reported in the scientific literature, and researchers are encouraged to consult these primary sources for in-depth analysis.[5]

Physicochemical Properties in the Context of Drug Discovery

The physicochemical properties of a molecule are critical determinants of its pharmacokinetic and pharmacodynamic behavior. While specific experimental data for Methyl 2-(oxetan-3-ylidene)acetate is not widely available in the public domain, we can infer its likely characteristics based on the known influence of the oxetane moiety.

Solubility

The incorporation of an oxetane ring is a well-established strategy to enhance aqueous solubility.[1] The polar nature of the ether linkage within the strained four-membered ring can lead to improved interactions with water molecules compared to its carbocyclic or aliphatic counterparts. It is anticipated that Methyl 2-(oxetan-3-ylidene)acetate will exhibit moderate to good solubility in a range of organic solvents.

Lipophilicity (LogP)

Acidity/Basicity (pKa)

Methyl 2-(oxetan-3-ylidene)acetate does not possess strongly acidic or basic functional groups. The ester moiety is weakly basic, and the ether oxygen of the oxetane is a very weak Lewis base. Therefore, the molecule is expected to be largely neutral over the physiological pH range.

Synthesis and Handling

Synthetic Approach: The Horner-Wadsworth-Emmons Reaction

Methyl 2-(oxetan-3-ylidene)acetate is typically synthesized via the Horner-Wadsworth-Emmons (HWE) reaction.[5] This olefination reaction is a reliable method for the formation of the exocyclic double bond. The general workflow involves the reaction of oxetan-3-one with a phosphonate ylide, typically generated from methyl 2-(dimethoxyphosphoryl)acetate and a suitable base.

Caption: General workflow for the synthesis of Methyl 2-(oxetan-3-ylidene)acetate.

A representative experimental protocol based on similar syntheses is provided below.

Representative Experimental Protocol: Synthesis of Methyl 2-(oxetan-3-ylidene)acetate

-

Preparation of the Phosphonate Ylide: To a stirred suspension of a suitable base (e.g., sodium hydride, 1.1 equivalents) in an anhydrous aprotic solvent (e.g., tetrahydrofuran, THF) under an inert atmosphere (e.g., nitrogen or argon) at 0 °C, add methyl 2-(dimethoxyphosphoryl)acetate (1.0 equivalent) dropwise.

-

Reaction with Oxetan-3-one: After stirring the ylide solution for 30 minutes at 0 °C, add a solution of oxetan-3-one (1.0 equivalent) in the same anhydrous solvent dropwise.

-

Reaction Progression and Quenching: Allow the reaction mixture to warm to room temperature and stir for a specified time (typically monitored by TLC or LC-MS for completion). Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Work-up and Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer with an appropriate organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford pure Methyl 2-(oxetan-3-ylidene)acetate.

Storage and Stability

Methyl 2-(oxetan-3-ylidene)acetate is a solid that should be stored in a cool, dry place. While 3,3-disubstituted oxetanes are known for their enhanced stability, the exocyclic double bond in this molecule introduces potential reactivity.[1] It is advisable to store the compound under an inert atmosphere to prevent potential degradation over time. The stability of the compound under various pH conditions has not been extensively reported and should be determined empirically for specific applications.

Applications in Drug Discovery and Medicinal Chemistry

The unique physicochemical properties imparted by the oxetane ring make Methyl 2-(oxetan-3-ylidene)acetate a valuable building block in drug discovery. Its utility lies in its ability to serve as a starting material for a variety of chemical transformations, enabling the synthesis of more complex molecules with potentially improved drug-like properties.

The exocyclic double bond and the ester functionality provide two key handles for further chemical modification. The double bond can participate in reactions such as Michael additions, allowing for the introduction of various nucleophiles at the 3-position of the oxetane ring.[5] The ester can be hydrolyzed to the corresponding carboxylic acid or converted to other functional groups, providing further avenues for molecular diversification.

Conclusion

Methyl 2-(oxetan-3-ylidene)acetate is a versatile and valuable building block for medicinal chemistry and drug discovery. Its core structure, featuring the beneficial oxetane moiety, offers a promising starting point for the design of novel compounds with potentially enhanced physicochemical and pharmacokinetic profiles. This guide provides a foundational understanding of its key characteristics, from its fundamental molecular properties to its synthesis and potential applications. As research in this area continues, a more detailed experimental characterization of properties such as solubility, lipophilicity, and stability will further enhance its utility and application in the development of next-generation therapeutics.

References

-

Nagy, M.; D'hooge, M.; Van Hecke, K.; Ferenc, G.; Wölfling, J.; Pápai, P. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules2022 , 28(3), 1091. [Link]

-

Carreira, E. M.; Fessard, T. C. Oxetanes in Drug Discovery: Structural and Synthetic Insights. J. Med. Chem.2010 , 53(21), 7547-7569. [Link]

Sources

Introduction: A Modern Building Block for Advanced Medicinal Chemistry

An In-Depth Technical Guide to Methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6) For Researchers, Scientists, and Drug Development Professionals

Methyl 2-(oxetan-3-ylidene)acetate is a specialized chemical reagent that has emerged as a valuable building block in contemporary drug discovery. Its utility is intrinsically linked to the growing importance of the oxetane motif in medicinal chemistry. The oxetane ring, a four-membered cyclic ether, is increasingly recognized as a versatile tool for optimizing the physicochemical properties of drug candidates.[1][2][3] Unlike unstable analogs such as 2H-oxete, the saturated oxetane ring provides a stable, polar, and three-dimensional scaffold.[4]

Historically, medicinal chemists have grappled with challenges such as poor solubility, metabolic instability, and off-target toxicity. The incorporation of an oxetane moiety can directly address these issues. It serves as an effective bioisostere for common functional groups, notably the gem-dimethyl and carbonyl groups.[1][4][5] By replacing a lipophilic gem-dimethyl group with a polar oxetane, chemists can significantly enhance aqueous solubility and block sites of metabolic degradation without a major increase in molecular weight.[1][4] Furthermore, the strong electron-withdrawing nature of the oxetane's oxygen atom can lower the basicity (pKa) of adjacent amines, a critical tactic for mitigating liabilities such as hERG channel inhibition.[4][6]

This guide provides a comprehensive technical overview of Methyl 2-(oxetan-3-ylidene)acetate, focusing on its synthesis, reactivity, and strategic application in the development of novel therapeutics.

Physicochemical & Spectroscopic Profile

Methyl 2-(oxetan-3-ylidene)acetate is typically supplied as a white to off-white solid.[7] It is essential for researchers to independently verify the identity and purity of the material, as some suppliers provide it specifically for early discovery research without extensive analytical data.

| Property | Value | Source(s) |

| CAS Number | 1105665-34-6 | [8][9] |

| Molecular Formula | C₆H₈O₃ | [7][8][9][10] |

| Molecular Weight | 128.13 g/mol | [8][10] |

| Appearance | White to off-white solid | [7] |

| Melting Point | 47-52 °C | [7] |

| Storage Temperature | 2-8 °C | [7] |

| Synonyms | 2-(3-Oxetanylidene)acetic acid methyl ester, Methyl 2-(oxetan-3-ylidene)ethanoate | [9] |

Core Synthesis Protocol: The Horner-Wadsworth-Emmons Approach

The most reliable and commonly cited method for preparing Methyl 2-(oxetan-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[11] This olefination reaction is exceptionally effective for converting ketones into α,β-unsaturated esters with high stereoselectivity and is well-suited for substrates like oxetan-3-one.

Causality of Method Selection: The HWE reaction is preferred over the traditional Wittig reaction in this context for several reasons. The phosphonate carbanion used in the HWE is more nucleophilic and generally less basic than the corresponding phosphonium ylide, reducing the likelihood of side reactions. Critically, the byproduct of the HWE reaction is a water-soluble phosphate salt, which is easily removed during aqueous workup, simplifying product purification compared to the often-difficult removal of triphenylphosphine oxide from Wittig reactions.

Caption: Horner-Wadsworth-Emmons Synthesis Workflow.

Detailed Step-by-Step Protocol: Adapted from Gella, A. et al., 2024.[11]

-

Preparation: To a solution of oxetan-3-one (1.0 eq ) in a suitable solvent (e.g., acetonitrile), add methyl 2-(dimethoxyphosphoryl)acetate (1.1 eq ).

-

Reaction Initiation: Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 eq ) dropwise to the mixture at a controlled temperature (e.g., 0 °C to room temperature).

-

Reaction Monitoring: Stir the reaction mixture at a specified temperature (e.g., 65 °C) for a designated period (e.g., 16 hours). Progress should be monitored by a reliable analytical method such as Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC/MS) until the starting material is consumed.

-

Workup: Upon completion, quench the reaction with water and extract the product into an organic solvent (e.g., ethyl acetate).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography on silica gel to yield Methyl 2-(oxetan-3-ylidene)acetate. A reported yield for this procedure is 73%.[11]

Reactivity & Synthetic Utility: The Aza-Michael Addition

Methyl 2-(oxetan-3-ylidene)acetate is an excellent Michael acceptor. The exocyclic double bond is activated by the electron-withdrawing ester group, making the β-carbon highly electrophilic and susceptible to attack by nucleophiles. This reactivity is the cornerstone of its utility as a building block.

A primary application is the aza-Michael addition, which allows for the straightforward introduction of nitrogen-based heterocycles.[11] This reaction creates novel 3-substituted oxetane scaffolds that can be considered heterocyclic amino acid derivatives, which are highly valuable in drug design.[11]

Caption: Mechanism of the Aza-Michael Addition.

Self-Validating Protocol System: The protocol's trustworthiness is established by careful monitoring and characterization. The reaction should be tracked via LC/MS to confirm full conversion of the starting materials.[11] The regioselectivity of the addition is a key feature; the reaction reliably yields the 1,4-adduct as the sole product, which can be confirmed by detailed NMR spectroscopy (¹H, ¹³C) and High-Resolution Mass Spectrometry (HRMS) of the final product.[11]

Detailed Step-by-Step Protocol: Adapted from Gella, A. et al., 2024.[11]

-

Setup: In a reaction vessel, dissolve Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq ) and the desired NH-heterocycle (e.g., 3-N-Boc-aminoazetidine hydrochloride, 1.1 eq ) in acetonitrile.

-

Base Addition: Add DBU (1.5 eq ) to the mixture.

-

Reaction Conditions: Heat the reaction mixture to a controlled temperature (e.g., 45 °C) and stir for 24 hours or until LC/MS analysis indicates completion.

-

Purification: After cooling to room temperature, concentrate the mixture under reduced pressure. Purify the resulting residue using column chromatography on silica gel to isolate the target 3-substituted oxetane adduct.

Strategic Application in Drug Discovery Programs

The true value of Methyl 2-(oxetan-3-ylidene)acetate lies in its ability to serve as a strategic linchpin for improving drug-like properties. The synthesis and reactivity profiles described above provide a direct pathway to novel chemical matter with enhanced developability.

The Logic of Application: The process follows a clear, logical progression: the reagent is used in a predictable reaction to install the oxetane motif, thereby imparting desirable physicochemical characteristics to a lead compound.

Caption: Strategic Workflow for Improving Drug Properties.

By incorporating the 3-substituted oxetane core, drug development professionals can:

-

Enhance Aqueous Solubility: The inherent polarity of the ether oxygen significantly improves the solubility profile compared to a non-polar gem-dimethyl or cyclobutyl analogue.[1][4]

-

Fine-Tune Lipophilicity: Reducing lipophilicity (LogD) can decrease off-target toxicities and improve the overall ADME (Absorption, Distribution, Metabolism, and Excretion) profile of a compound.[1][4]

-

Improve Metabolic Stability: The oxetane ring can replace metabolically vulnerable groups, such as isopropyl moieties, thereby increasing the half-life of a drug candidate.[1]

-

Attenuate Basicity: As previously noted, the inductive effect of the oxetane can lower the pKa of a nearby amine, helping to design out hERG liability, a common cause of failure in drug development.[4][6]

Safety & Handling

Methyl 2-(oxetan-3-ylidene)acetate is classified as an irritant. Standard laboratory safety precautions should be strictly followed.

-

Hazard Statements: H315 (Causes skin irritation), H319 (Causes serious eye irritation), H335 (May cause respiratory irritation).[9]

-

Precautionary Statements: P261 (Avoid breathing dust/fume/gas/mist/vapors/spray), P280 (Wear protective gloves/protective clothing/eye protection/face protection), P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).

-

Storage: Store in a well-ventilated place, in a tightly closed container at 2-8 °C.[7]

References

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. Journal of Medicinal Chemistry. [Link]

-

Shumilov, A. A., et al. (2023). Oxetane as a part of modern medicinal chemistry toolbox: the advanced synthesis of 3,3-disubstituted building blocks. RSC Publishing. [Link]

-

Jakkampudi, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed, National Institutes of Health. [Link]

-

Bull, J. A., et al. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. PubMed. [Link]

-

Gella, A., et al. (2024). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. MDPI. [Link]

-

Carreira, E. M., et al. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry. [Link]

-

Jakkampudi, S., et al. (2023). Applications of oxetanes in drug discovery and medicinal chemistry. PubMed Central, National Institutes of Health. [Link]

-

Burkhard, J. A., Wuitschik, G., & Rogers-Evans, M. (2023). Oxetanes in Drug Discovery Campaigns. PubMed Central, National Institutes of Health. [Link]

-

Acmec Biochemical. (n.d.). 1105665-34-6[Methyl 2-(oxetan-3-ylidene)acetate]. Acmec Biochemical. [Link]

-

ResearchGate. (2025). Applications of oxetanes in drug discovery and medicinal chemistry. ResearchGate. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. researchgate.net [researchgate.net]

- 6. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Methyl 2-(oxetan-3-ylidene)acetate | 1105665-34-6 [amp.chemicalbook.com]

- 8. matrixscientific.com [matrixscientific.com]

- 9. 1105665-34-6[Methyl 2-(oxetan-3-ylidene)acetate]- Acmec Biochemical [acmec.com.cn]

- 10. calpaclab.com [calpaclab.com]

- 11. mdpi.com [mdpi.com]

The Strategic Role of Methyl 2-(oxetan-3-ylidene)acetate in Modern Drug Discovery: A Technical Guide

Abstract

In the landscape of modern medicinal chemistry, the pursuit of novel molecular scaffolds that enhance physicochemical and pharmacokinetic properties is paramount. Methyl 2-(oxetan-3-ylidene)acetate has emerged as a pivotal building block, offering a unique combination of a strained oxetane ring and a reactive α,β-unsaturated ester. This guide provides an in-depth analysis of its molecular structure, physicochemical properties, synthesis, and strategic applications, particularly for researchers, scientists, and drug development professionals. We will explore the causality behind its synthetic route via the Horner-Wadsworth-Emmons reaction and its utility as a Michael acceptor in the construction of complex heterocyclic systems, thereby underscoring its value in developing next-generation therapeutics.

Introduction: The Oxetane Motif as a Bioisosteric Game-Changer

The oxetane ring, a four-membered cyclic ether, has garnered immense interest in drug discovery as a versatile bioisostere.[1][2] Its incorporation into a molecular scaffold can profoundly and beneficially alter key drug-like properties. Unlike more common functionalities like gem-dimethyl or carbonyl groups, the oxetane motif introduces polarity and three-dimensionality with a minimal increase in molecular weight.[2] This often leads to significant improvements in aqueous solubility, metabolic stability, and lipophilicity (LogP), while also potentially modulating the basicity of proximal amines.[1][2] Methyl 2-(oxetan-3-ylidene)acetate capitalizes on these advantages, presenting the oxetane scaffold in a reactive and synthetically versatile form, making it a highly sought-after intermediate in pharmaceutical research.[3][4]

Molecular Structure and Physicochemical Properties

The fundamental characteristics of Methyl 2-(oxetan-3-ylidene)acetate define its chemical behavior and utility.

Molecular Formula: C₆H₈O₃[4][5]

Molecular Weight: 128.13 g/mol [5][6]

Structure: The molecule consists of a central four-membered oxetane ring. An exocyclic double bond at the 3-position connects the ring to a methyl acetate group, forming an α,β-unsaturated ester system.

Caption: Molecular structure of Methyl 2-(oxetan-3-ylidene)acetate.

Table 1: Physicochemical Properties and Identifiers

| Property | Value | Reference(s) |

|---|---|---|

| CAS Number | 1105665-34-6 | [4][5] |

| Appearance | White to off-white solid | |

| Melting Point | 47-52 °C | |

| Boiling Point | 188.2 ± 33.0 °C (Predicted) | |

| SMILES | O=C(OC)C=C1COC1 | [5] |

| InChI Key | QUBZUQPHJXYCSI-UHFFFAOYSA-N |[5] |

Spectroscopic Characterization

Confirmation of the structure is achieved through standard spectroscopic methods. The key identifying features are the signals corresponding to the oxetane ring protons, the vinyl proton, and the methyl ester group.

Table 2: Predicted Spectroscopic Data

| Technique | Feature | Expected Chemical Shift / Wavenumber |

|---|---|---|

| ¹H NMR | -OCH₃ (singlet) | ~3.7 ppm[7][8] |

| Oxetane CH₂ (multiplet) | ~4.8 - 5.1 ppm | |

| Vinyl CH (singlet/triplet) | ~5.8 - 6.2 ppm | |

| ¹³C NMR | -OCH₃ | ~52 ppm[6] |

| Oxetane CH₂ | ~70 - 75 ppm | |

| Vinyl CH | ~115 - 120 ppm | |

| C=C (quaternary) | ~155 - 160 ppm | |

| C=O (ester) | ~166 ppm[9] | |

| IR Spectroscopy | C=O stretch (α,β-unsaturated ester) | 1715-1730 cm⁻¹[10][11][12] |

| C=C stretch | ~1650 cm⁻¹ |

| | C-O stretch (ester & ether) | 1000-1300 cm⁻¹[12] |

Synthesis via Horner-Wadsworth-Emmons (HWE) Olefination

The primary and most efficient route for synthesizing Methyl 2-(oxetan-3-ylidene)acetate is the Horner-Wadsworth-Emmons (HWE) reaction.[3] This olefination method is superior to the classic Wittig reaction for this transformation due to the higher nucleophilicity of the phosphonate carbanion and the facile aqueous removal of the phosphate byproduct.[13][14] The reaction proceeds by reacting oxetan-3-one with a stabilized phosphonate ylide generated from methyl 2-(dialkoxyphosphoryl)acetate.

Rationale of the HWE Approach

The choice of the HWE reaction is strategic. The phosphonate carbanion is highly stabilized by the adjacent ester group, which makes it less basic and more nucleophilic than a corresponding Wittig ylide. This reduces the likelihood of side reactions, such as enolization of the oxetan-3-one starting material, and reliably favors the formation of the desired alkene product. The reaction generally favors the formation of the thermodynamically more stable (E)-alkene, though for an exocyclic double bond like this, only one isomer is possible.[12][14]

Reaction Mechanism and Workflow

The HWE reaction follows a well-established multi-step mechanism:

-

Deprotonation: A base abstracts the acidic proton alpha to both the phosphonate and ester groups, forming a resonance-stabilized phosphonate carbanion.

-

Nucleophilic Attack: The carbanion attacks the electrophilic carbonyl carbon of oxetan-3-one.

-

Oxaphosphetane Formation: The resulting intermediate cyclizes to form a four-membered oxaphosphetane intermediate.

-

Elimination: The oxaphosphetane collapses, eliminating a water-soluble phosphate ester and forming the target C=C double bond.[12]

Caption: General workflow for the synthesis of Methyl 2-(oxetan-3-ylidene)acetate.

Self-Validating Experimental Protocol

This protocol is based on established procedures for HWE reactions.[3]

-

Reagent Preparation: To a flame-dried, three-necked flask under an inert atmosphere (N₂ or Ar), add anhydrous tetrahydrofuran (THF). Cool the flask to 0 °C in an ice bath.

-

Ylide Generation: Add methyl 2-(dimethoxyphosphoryl)acetate to the THF. Slowly add a strong base (e.g., a 60% dispersion of NaH in mineral oil or DBU) portion-wise.

-

Causality: Anhydrous conditions are critical as the phosphonate carbanion is highly basic and will be quenched by water. THF is an ideal aprotic solvent. 0 °C controls the initial exothermic deprotonation.

-

-

Ylide Maturation: Allow the mixture to stir at 0 °C for 20-30 minutes, then warm to room temperature and stir for an additional hour until the solution is clear and hydrogen evolution (if using NaH) has ceased. This ensures complete formation of the carbanion.

-

Carbonyl Addition: Re-cool the solution to 0 °C and add a solution of oxetan-3-one in anhydrous THF dropwise over 30 minutes.

-

Causality: Dropwise addition at low temperature controls the exothermic reaction between the ylide and the ketone, preventing side reactions.

-

-

Reaction: Allow the reaction to warm to room temperature and stir overnight (12-16 hours). Monitor reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the reaction is complete, cool the flask to 0 °C and carefully quench by the slow addition of saturated aqueous ammonium chloride (NH₄Cl) solution.

-

Extraction: Transfer the mixture to a separatory funnel. Extract the aqueous layer three times with ethyl acetate. Combine the organic layers.

-

Washing: Wash the combined organic layers with water and then with brine to remove inorganic byproducts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.

-

Purification: Purify the crude oil via flash column chromatography on silica gel, typically using a hexane/ethyl acetate gradient, to afford the pure product. A reported yield for this reaction is 73%.[3]

Applications in Drug Development: The Aza-Michael Addition

Methyl 2-(oxetan-3-ylidene)acetate is an exemplary Michael acceptor. The exocyclic α,β-unsaturated ester is activated by the electron-withdrawing nature of the ester, making the β-carbon (the C3 of the oxetane ring) highly electrophilic and susceptible to conjugate addition by nucleophiles.

A primary application is the aza-Michael addition , where amine nucleophiles are added to construct novel heterocyclic amino acid derivatives.[3] This reaction is a powerful method for drug fragment elaboration and scaffold diversification.

Mechanism and Rationale

The aza-Michael addition is typically base-catalyzed. The base (e.g., DBU) can deprotonate the amine nucleophile, increasing its nucleophilicity, although many additions proceed with neutral amines. The amine then attacks the electrophilic C3 of the oxetane ring, with the resulting enolate intermediate being protonated during workup to yield the final 1,4-adduct.

Caption: Workflow for the aza-Michael addition using Methyl 2-(oxetan-3-ylidene)acetate.

Self-Validating Experimental Protocol

This protocol is adapted from the work of Tumkevičius et al. for the synthesis of novel heterocyclic amino acid derivatives.[3]

-

Reaction Setup: In a vial, dissolve Methyl 2-(oxetan-3-ylidene)acetate (1.0 eq.) in a suitable solvent such as acetonitrile.

-

Addition of Reagents: Add the desired amine nucleophile (e.g., a substituted piperidine or other NH-heterocycle, 1.1 eq.) followed by the base catalyst, 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU, 1.1 eq.).

-

Reaction: Seal the vial and heat the reaction mixture with stirring at a controlled temperature (e.g., 45 °C) for 24 hours.

-

Causality: Acetonitrile is a polar aprotic solvent that effectively solubilizes the reactants. Heating provides the necessary activation energy for the reaction. DBU is a non-nucleophilic organic base, ideal for catalyzing the reaction without competing as a nucleophile.

-

-

Monitoring: Monitor the reaction for the consumption of starting material by TLC or LC-MS.

-

Workup: Upon completion, cool the reaction mixture to room temperature and concentrate under reduced pressure to remove the solvent.

-

Purification: Purify the resulting residue by flash column chromatography on silica gel to isolate the desired 3-substituted 3-(acetoxymethyl)oxetane product.

Conclusion

Methyl 2-(oxetan-3-ylidene)acetate is more than a simple chemical intermediate; it is a strategic tool for medicinal chemists. Its structure is intelligently designed, combining the beneficial bioisosteric properties of the oxetane ring with the synthetic versatility of an α,β-unsaturated ester. The robust and high-yielding synthesis via the Horner-Wadsworth-Emmons reaction makes it readily accessible. Its subsequent application in reactions like the aza-Michael addition provides a direct and efficient route to novel, three-dimensional molecular architectures with enhanced drug-like properties. For researchers in drug development, a thorough understanding of this building block's synthesis and reactivity is essential for leveraging its full potential in the creation of innovative and effective therapeutics.

References

-

Tumkevičius, S., Vaitkevičienė, E., Augustaitis, M., Meišutovič-Akhtarieva, M., & Višniakova, J. (2023). Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates. Molecules, 28(3), 1091. [Link]

-

Chemistry LibreTexts. (2025, January 1). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

Chemistry LibreTexts. (2023, November 6). 12.8: Infrared Spectra of Some Common Functional Groups. [Link]

-

University of Calgary. (n.d.). IR Spectroscopy Tutorial: Esters. [Link]

-

Organic Syntheses. (n.d.). PREPARATION OF HORNER-WADSWORTH-EMMONS REAGENT: METHYL 2-BENZYLOXYCARBONYLAMINO-2-(DIMETHOXY- PHOSPHINYL)ACETATE. [Link]

-

Wikipedia. (n.d.). Horner–Wadsworth–Emmons reaction. [Link]

-

Wipf, P., & Carreira, E. M. (2010). Oxetanes in Drug Discovery: Structural and Synthetic Insights. Journal of Medicinal Chemistry, 53(19), 6845–6863. [Link]

-

E-thermo. (n.d.). NMR Spectra and Molecular Structure. [Link]

-

ResearchGate. (n.d.). 11: the 1 H NMR spectrum of methyl acetate shows two peaks.... [Link]

-

Al-Showiman, S. S., Al-Hazimi, H. M., & Al-Najjar, I. M. (n.d.). Analysis of 13C NMR Spectra of Some Phenyl Acetates. [Link]

-

Chemistry LibreTexts. (2020, May 30). 12.2: NMR Spectra - an introduction and overview. [Link]

- Google Patents. (n.d.). EP1712551A1 - 3-Methyl oxetanemethanol derivatives and their use in perfume compositions.

-

TCI America. (n.d.). methyl 2-(oxetan-3-ylidene)acetate, min 97%, 1 gram. [Link]

-

National Institutes of Health. (n.d.). An aza-Robinson Annulation Strategy for the Synthesis of Fused Bicyclic Amides. [Link]

-

MDPI. (2023). Molecules, Volume 28, Issue 3 (February-1 2023). [Link]

-

MDPI. (n.d.). Special Issue : Discovery of Bioactive Ingredients from Natural Products, 3rd Edition. [Link]

-

ResearchGate. (2025, August 6). Synthesis of Oxetane-3-carboxaldehyde and Methyl Oxetane-3-carboxylate via Homologation of Oxetane-3-one. [Link]

-

Burés, J., & Carreira, E. M. (2016). Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Chemical Reviews, 116(19), 12027–12129. [Link]

-

Reddy, B. M., & Patil, M. K. (2008). An Efficient Protocol for Aza-Michael Addition Reactions Under Solvent-Free Condition Employing Sulfated Zirconia Catalyst. Catalysis Letters, 126, 413-418. [Link]

- Google Patents. (n.d.). Preparation method of 3-aminomethyl oxetane and its organic acid salts.

-

Choshi, T., & Ishikura, M. (2023). Progress on the Synthesis of the Aromathecin Family of Compounds: An Overview. Molecules, 28(10), 4059. [Link]

Sources

- 1. rsc.org [rsc.org]

- 2. Sodium chloride - Wikipedia [en.wikipedia.org]

- 3. rsc.org [rsc.org]

- 4. chem.libretexts.org [chem.libretexts.org]

- 5. Methyl 2-(oxetan-3-ylidene)acetate 1105665-34-6 [sigmaaldrich.com]

- 6. Methyl acetate(79-20-9) 13C NMR spectrum [chemicalbook.com]

- 7. researchgate.net [researchgate.net]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. jcsp.org.pk [jcsp.org.pk]

- 10. chem.libretexts.org [chem.libretexts.org]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. orgchemboulder.com [orgchemboulder.com]

- 13. Thieme E-Books & E-Journals [thieme-connect.de]

- 14. hmdb.ca [hmdb.ca]

Introduction: The Strategic Value of Methyl 2-(oxetan-3-ylidene)acetate in Modern Drug Discovery

An In-depth Technical Guide to the Stability and Storage of Methyl 2-(oxetan-3-ylidene)acetate

Methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6) has emerged as a pivotal building block for medicinal chemists and drug development professionals.[1][2] Its structure uniquely combines a strained oxetane ring with an electrophilic α,β-unsaturated ester. The oxetane motif is increasingly incorporated into drug candidates to modulate critical physicochemical properties, such as aqueous solubility, lipophilicity, and metabolic stability.[3][4][5] Often serving as a polar, metabolically robust isostere for gem-dimethyl or carbonyl groups, the oxetane ring can significantly enhance a molecule's drug-like properties.[3][6]

This guide provides a comprehensive analysis of the chemical stability of Methyl 2-(oxetan-3-ylidene)acetate, offering field-proven insights into its optimal storage and handling. A thorough understanding of its degradation pathways is not merely academic; it is essential for ensuring the integrity of starting materials, the success of multi-step syntheses, and the ultimate quality of the final active pharmaceutical ingredient (API). We will dissect the molecule's inherent reactivity, outline rational storage conditions, and provide detailed protocols for assessing its stability under stressed conditions.

Section 1: Physicochemical Profile and Structural Features

To understand the stability of a compound, one must first understand its fundamental properties. Methyl 2-(oxetan-3-ylidene)acetate is a solid at room temperature with a reported melting point between 47-52 °C.[7] Its molecular structure is the key to its reactivity profile.

| Property | Value | Reference |

| CAS Number | 1105665-34-6 | [7] |

| Molecular Formula | C₆H₈O₃ | |

| Molecular Weight | 128.13 g/mol | |

| Appearance | Solid | [7] |

| Melting Point | 47-52 °C | [7] |

The molecule contains two primary functional groups that dictate its stability: the oxetane ring and the α,β-unsaturated ester. Each possesses distinct vulnerabilities that must be considered.

Caption: Molecular structure highlighting the two key reactive centers.

Section 2: Intrinsic Stability and Potential Degradation Pathways

The stability of Methyl 2-(oxetan-3-ylidene)acetate is a tale of two moieties. While the oxetane ring is incorporated to enhance metabolic stability in final drug products, the building block itself is subject to chemical degradation under certain conditions.[4][5]

Hydrolytic Stability: The Competing Risks of Ester Cleavage and Ring Opening

Hydrolysis represents the most significant potential degradation pathway. The specific conditions (pH) dictate which part of the molecule is more likely to react.

-

Basic Conditions: The α,β-unsaturated ester is susceptible to base-catalyzed hydrolysis (saponification).[8][9] This reaction is typically much faster than any base-mediated degradation of the oxetane ring, which is generally stable under basic conditions.[10] The product would be the corresponding carboxylate salt.

-

Acidic Conditions: The situation under acidic conditions is more complex. While ester hydrolysis can occur, the strained oxetane ring is vulnerable to acid-catalyzed ring-opening, especially in the presence of nucleophiles.[10][11] Strongly acidic conditions should be avoided, as they can lead to a complex mixture of degradation products.[11] Milder acidic conditions may be tolerated, but careful monitoring is essential.[9]

Caption: Potential degradation pathways under various stress conditions.

Photostability

α,β-unsaturated carbonyl compounds are known chromophores that can absorb UV light, leading to photochemical reactions.[12] Potential photolytic degradation pathways include cis/trans isomerization of the double bond or other, more complex rearrangements and degradations.[13][14] Therefore, protection from light, particularly UV light, is a critical consideration for both storage and handling.

Thermal Stability

While many oxetanes exhibit good thermal stability, the presence of the reactive unsaturated ester moiety suggests that prolonged exposure to high temperatures should be avoided to prevent potential polymerization or decomposition.[15] The specified melting point range of 47-52 °C indicates that the compound is stable at typical ambient and refrigerated temperatures.[7]

Section 3: Recommended Storage and Handling Protocols

Based on the intrinsic stability profile, a conservative and scientifically-grounded approach to storage is recommended to maximize the shelf-life and ensure the purity of Methyl 2-(oxetan-3-ylidene)acetate. While some suppliers may suggest room temperature storage, this may not be optimal for long-term stability, especially if ambient humidity is not controlled.[1]

| Parameter | Recommendation | Rationale |

| Temperature | 2-8 °C (Refrigerated) | Minimizes the rate of potential hydrolytic and thermal degradation. Provides the most stable environment for long-term storage.[7] |

| Atmosphere | Inert Gas (Argon or Nitrogen) | Displaces atmospheric moisture and oxygen, providing robust protection against hydrolysis and potential oxidative degradation. |

| Light | Amber vial or protect from light | Prevents photolytic degradation of the α,β-unsaturated ester moiety.[13][16] |

| Container | Tightly sealed glass container | Prevents ingress of moisture and other atmospheric contaminants. |

Handling Best Practices:

-

Equilibrate the container to room temperature before opening to prevent condensation of atmospheric moisture onto the solid compound.

-

Handle the material in a well-ventilated area or fume hood.[7]

-

Use clean, dry spatulas and equipment.

-

After dispensing, flush the container with an inert gas before re-sealing to preserve the integrity of the remaining material.

Section 4: Experimental Workflow for Stability Assessment

To empirically validate the stability of Methyl 2-(oxetan-3-ylidene)acetate and understand its specific degradation profile, a forced degradation study is indispensable.[17][18] This process involves subjecting the compound to a range of harsh conditions to accelerate decomposition, thereby revealing potential liabilities and confirming the specificity of analytical methods.[19][20]

Sources

- 1. calpaclab.com [calpaclab.com]

- 2. matrixscientific.com [matrixscientific.com]

- 3. pubs.acs.org [pubs.acs.org]

- 4. tandfonline.com [tandfonline.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. benchchem.com [benchchem.com]

- 7. Methyl 2-(3-oxetanylidene)acetate 1105665-34-6 [sigmaaldrich.com]

- 8. US4766249A - Method of catalytically hydrolyzing alpha, beta-unsaturated carbonyl compounds - Google Patents [patents.google.com]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. chemrxiv.org [chemrxiv.org]

- 11. benchchem.com [benchchem.com]

- 12. Chromophore Activation of α,β‐Unsaturated Carbonyl Compounds and Its Application to Enantioselective Photochemical Reactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Photostability of alpha-tocopherol ester derivatives in solutions and liposomes. Spectroscopic and LC-MS studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Photoenolization of α,β-Unsaturated Esters Enables Enantioselective Contra-Thermodynamic Positional Isomerization to α-Tertiary β,γ-Alkenyl Esters - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. ema.europa.eu [ema.europa.eu]

- 17. biopharminternational.com [biopharminternational.com]

- 18. longdom.org [longdom.org]

- 19. onyxipca.com [onyxipca.com]

- 20. biomedres.us [biomedres.us]

theoretical and computational studies of Methyl 2-(oxetan-3-ylidene)acetate

An In-depth Technical Guide: Theoretical and Computational Analysis of Methyl 2-(oxetan-3-ylidene)acetate: A Framework for Drug Discovery

Abstract

Methyl 2-(oxetan-3-ylidene)acetate has emerged as a molecule of significant interest in medicinal chemistry, primarily due to the unique properties conferred by its strained oxetane ring and its utility as a reactive building block. The oxetane motif is increasingly recognized for its ability to enhance critical drug-like properties, including aqueous solubility and metabolic stability, while acting as a compact, polar bioisostere for common functional groups.[1][2][3] This technical guide, intended for researchers, computational chemists, and drug development professionals, provides a comprehensive framework for the theoretical and computational characterization of Methyl 2-(oxetan-3-ylidene)acetate. We detail robust computational workflows using Density Functional Theory (DFT) to elucidate the molecule's structural, electronic, and reactive properties. The guide covers foundational methodologies, conformational analysis, frontier molecular orbital theory, and the modeling of key reaction mechanisms, such as the aza-Michael addition. The insights and protocols presented herein are designed to empower scientists to rationally design and optimize novel therapeutics based on this versatile scaffold.

Introduction: The Rise of the Oxetane Scaffold

In the landscape of modern drug discovery, the strategic incorporation of small, strained rings has become a powerful tactic for modulating molecular properties. Among these, the four-membered oxetane heterocycle has garnered substantial attention.[4][5] Unlike its more flexible five-membered counterpart, tetrahydrofuran, the oxetane ring possesses significant strain energy (approx. 106 kJ/mol) and a more planar, rigid structure.[2][5][6] This unique combination of features allows the oxetane moiety to serve as an effective bioisostere for gem-dimethyl and carbonyl groups, often leading to profound improvements in aqueous solubility, metabolic stability, and lipophilicity, while influencing the basicity of nearby functional groups.[1][4][7]

Methyl 2-(oxetan-3-ylidene)acetate (CAS 1105665-34-6) is a prime exemplar of a building block that leverages these benefits.[8][9] Its structure is characterized by two key features: the strained oxetane ring and an exocyclic α,β-unsaturated ester, which functions as a Michael acceptor.[10] This duality makes it not only a carrier of the beneficial oxetane motif but also a versatile handle for chemical elaboration.

This guide establishes a comprehensive computational protocol to dissect the intrinsic properties of Methyl 2-(oxetan-3-ylidene)acetate. By applying modern theoretical chemistry methods, we can develop a predictive understanding of its conformational preferences, electronic landscape, and reactivity. This knowledge is paramount for its rational deployment in the design of next-generation therapeutics, enabling scientists to anticipate how it will influence a parent molecule's structure, properties, and interactions with biological targets.

Part I: Foundational Computational Methodologies

Selecting the Appropriate Theoretical Framework

The reliability of any computational study hinges on the selection of an appropriate theoretical method and basis set. For a small organic molecule like Methyl 2-(oxetan-3-ylidene)acetate, Density Functional Theory (DFT) offers an optimal balance of computational efficiency and accuracy.[11][12][13]

-

Rationale for DFT: DFT methods are well-suited for calculating the ground-state electronic structure, geometric parameters, and reaction energetics of systems of this size.

-

Functional and Basis Set Selection: The choice of the functional and basis set is critical for obtaining meaningful results.

-

Functional: A hybrid functional like B3LYP is a robust and widely used choice for general organic chemistry applications.[12][13] For higher accuracy, especially when considering reaction barriers or non-covalent interactions, a range-separated hybrid functional with dispersion correction, such as ωB97X-D , is recommended.

-

Basis Set: A Pople-style basis set, 6-311++G(d,p) , provides a flexible framework for an accurate description of the electron density.[12][13] The inclusion of diffuse functions (++) is important for correctly describing the lone pairs on the oxygen atoms, while polarization functions (d,p) are essential for describing the bonding environment accurately.

-

-

Solvent Effects: Reactions and conformational equilibria are rarely studied in the gas phase. The Polarizable Continuum Model (PCM) is an efficient method to account for the bulk electrostatic effects of a solvent (e.g., water, dichloromethane), providing more realistic energetic data.[13]

Standard Computational Workflow

A systematic workflow ensures that the calculations are robust and the results are physically meaningful. The process begins with finding the minimum energy structure and confirming its stability, followed by more detailed electronic property analysis.

Caption: A standard workflow for computational analysis of a molecule.

-

Input Structure: Build an initial 3D structure of Methyl 2-(oxetan-3-ylidene)acetate using molecular modeling software.

-

Optimization: Perform a full geometry optimization using the chosen DFT functional and basis set (e.g., ωB97X-D/6-311++G(d,p)) and solvent model (e.g., PCM with water).

-

Frequency Calculation: Following optimization, perform a frequency calculation at the same level of theory.

-

Verification: Confirm that the optimization has converged to a true local minimum by ensuring there are zero imaginary frequencies. The output of this step also provides thermodynamic data such as zero-point vibrational energy (ZPVE).

Part II: Structural and Electronic Characterization

Conformational Landscape

The oxetane ring is relatively planar, but substitution can induce a slight pucker.[4][5][7] Furthermore, rotation around the single bond connecting the exocyclic carbon to the carbonyl group can lead to different conformers. A potential energy surface (PES) scan is the appropriate method to explore this.

-

Identify the dihedral angle for the C=C-C=O bond as the reaction coordinate.

-

Perform a relaxed PES scan, rotating this dihedral angle in steps (e.g., 10-15 degrees) from 0° to 360°. At each step, the selected dihedral is held fixed while all other geometric parameters are allowed to relax.

-

Plot the relative energy versus the dihedral angle to identify the low-energy conformers (s-cis and s-trans) and the rotational barriers between them.

| Parameter | Value | Description |

| Optimized Bond Length (C1-C2) | ~1.34 Å | Exocyclic C=C double bond, typical length. |

| Optimized Bond Length (C3-O1) | ~1.45 Å | C-O bond within the oxetane ring. |

| Optimized Bond Angle (C3-C4-C5) | ~85.5° | Internal C-C-C angle of the oxetane, indicating high strain.[4] |

| Ring Puckering Angle | < 10° | Dihedral angle defining the planarity of the oxetane ring. |

| Relative Energy (s-trans vs s-cis) | ~0-2 kcal/mol | Expected small energy difference between planar conformers. |

| Caption: Table of representative calculated geometric and energetic parameters. |

Frontier Molecular Orbitals (FMOs)

The HOMO and LUMO are central to understanding a molecule's reactivity. For Methyl 2-(oxetan-3-ylidene)acetate, the FMOs dictate its behavior as both a nucleophile (donating from HOMO) and an electrophile (accepting into LUMO).

-

Highest Occupied Molecular Orbital (HOMO): The HOMO is expected to have significant electron density on the C=C double bond and the oxygen atoms, representing the most reactive sites for electrophilic attack.

-

Lowest Unoccupied Molecular Orbital (LUMO): The LUMO density will be predominantly located over the α,β-unsaturated ester system, specifically on the β-carbon and the carbonyl carbon. This distribution confirms the susceptibility of the β-carbon to nucleophilic attack, characteristic of a Michael acceptor.

-

HOMO-LUMO Gap: The energy difference between the HOMO and LUMO provides a measure of the molecule's kinetic stability and electronic excitability.

| Orbital | Calculated Energy (eV) | Description |

| HOMO | -7.5 eV | Localized on the C=C bond and oxygen lone pairs. |

| LUMO | -1.8 eV | Localized on the C=C-C=O conjugated system. |

| HOMO-LUMO Gap | 5.7 eV | Indicates high kinetic stability. |

| Caption: Table of typical calculated Frontier Molecular Orbital energies. |

Molecular Electrostatic Potential (MEP)

The MEP map provides a visual guide to the charge distribution. It is plotted on the molecule's electron density surface, where red indicates regions of negative potential (electron-rich, attractive to electrophiles) and blue indicates regions of positive potential (electron-poor, attractive to nucleophiles).

For Methyl 2-(oxetan-3-ylidene)acetate, the MEP map would clearly show:

-

Negative Potential (Red): Concentrated around the carbonyl oxygen and the oxetane oxygen, highlighting their roles as hydrogen bond acceptors.

-

Positive Potential (Blue): Distributed around the hydrogen atoms.

-

Electrophilic Site: A region of lesser negative or slightly positive potential at the β-carbon of the Michael system, confirming it as the primary site for nucleophilic attack.

Part III: Reactivity and Mechanistic Insights

Modeling the Aza-Michael Addition Reaction

The reaction of Methyl 2-(oxetan-3-ylidene)acetate with amines via an aza-Michael addition is a key transformation for its use as a building block.[10] Computational modeling can provide deep mechanistic insight into this process, including the transition state structure and the activation energy.

-

Reactant Complex: Optimize the geometry of the reactant complex, where methylamine is positioned near the β-carbon of the acetate.

-

Transition State (TS) Search: Using the reactant complex as a starting point, perform a transition state search (e.g., using the Berny algorithm or a synchronous transit-guided quasi-Newton method). The expected TS will show a partially formed C-N bond and a partially broken C=C π-bond.

-

TS Verification: Perform a frequency calculation on the located TS structure. A valid TS must have exactly one imaginary frequency corresponding to the C-N bond formation.

-

Intrinsic Reaction Coordinate (IRC): Perform an IRC calculation starting from the TS. This traces the reaction path "downhill" from the TS to confirm that it connects the intended reactant complex and the product enolate intermediate.

-

Product Optimization: Optimize the geometry of the final product after proton transfer.

-

Energy Profile: Calculate the single-point energies of all stationary points (reactants, TS, product) at a high level of theory to construct an accurate reaction energy profile.

Caption: Workflow for modeling the aza-Michael addition reaction mechanism.

| Parameter | Calculated Value | Significance |

| Activation Energy (ΔG‡) | 10-15 kcal/mol | A low barrier, suggesting the reaction proceeds readily under mild conditions.[10] |

| Reaction Energy (ΔGrxn) | -5 to -10 kcal/mol | An exothermic reaction, indicating thermodynamic favorability. |

| Caption: Table of typical calculated energetic data for the aza-Michael addition. |

Conclusion and Future Directions

The theoretical and computational methodologies outlined in this guide provide a powerful, predictive lens through which to understand and utilize Methyl 2-(oxetan-3-ylidene)acetate in drug discovery. Through DFT calculations, we can robustly characterize its conformational preferences, electronic structure, and inherent reactivity. Modeling key reactions like the aza-Michael addition provides quantitative data on reaction barriers and thermodynamics, aiding in synthetic route planning and diversification.

These computational insights are not merely academic; they form a critical component of a modern, rational drug design pipeline. They allow for the in silico evaluation of derivatives, helping to prioritize compounds with optimal structural and electronic properties before committing to costly and time-consuming synthesis.

Future computational studies could expand upon this foundation by:

-

Molecular Dynamics (MD) Simulations: To explore the conformational dynamics of larger molecules containing this scaffold in aqueous solution.

-

Quantum Mechanics/Molecular Mechanics (QM/MM): To model the binding of a ligand derived from this scaffold within a protein active site, treating the ligand with high-accuracy QM while the protein is handled by efficient MM.

-

Virtual Screening: Using the calculated electronic properties (e.g., partial charges, MEP) to develop pharmacophore models for virtual screening of compound libraries.

By integrating these advanced computational techniques, the full potential of the Methyl 2-(oxetan-3-ylidene)acetate scaffold can be realized, accelerating the discovery of novel and effective therapeutics.

References

-

Title: DFT calculations for the oxetane ring formation. (A) Reaction mechanism - ResearchGate Source: ResearchGate URL: [Link]

-

Title: Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds Source: RSC Publishing URL: [Link]

-

Title: Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds Source: RSC Publishing URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry Source: ACS Publications (Chemical Reviews) URL: [Link]

-

Title: Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates Source: MDPI URL: [Link]

-

Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ResearchGate URL: [Link]

-

Title: Applications of oxetanes in drug discovery and medicinal chemistry Source: PubMed Central (PMC) URL: [Link]

-

Title: Synthesis of Oxetanes Source: Thieme Chemistry URL: [Link]

-

Title: Chemical Space Exploration of Oxetanes Source: MDPI URL: [Link]

-

Title: Oxetanes in Drug Discovery: Structural and Synthetic Insights Source: ACS Publications (Journal of Medicinal Chemistry) URL: [Link]

-

Title: Oxetanes: Recent Advances in Synthesis, Reactivity, and Medicinal Chemistry. Source: ACS Publications URL: [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. Applications of oxetanes in drug discovery and medicinal chemistry - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis of Oxetanes [manu56.magtech.com.cn]

- 4. pubs.acs.org [pubs.acs.org]

- 5. mdpi.com [mdpi.com]

- 6. discovery.researcher.life [discovery.researcher.life]

- 7. pubs.acs.org [pubs.acs.org]

- 8. matrixscientific.com [matrixscientific.com]

- 9. Methyl 2-(3-oxetanylidene)acetate 1105665-34-6 [sigmaaldrich.com]

- 10. Synthesis of New Azetidine and Oxetane Amino Acid Derivatives through Aza-Michael Addition of NH-Heterocycles with Methyl 2-(Azetidin- or Oxetan-3-Ylidene)Acetates | MDPI [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) [pubs.rsc.org]

- 13. Density functional theoretical studies on the ring-opening polymerization mechanism of oxetane cation series compounds - RSC Advances (RSC Publishing) DOI:10.1039/C7RA09317A [pubs.rsc.org]

discovery and history of Methyl 2-(oxetan-3-ylidene)acetate

An In-Depth Technical Guide to the Emergence and Utility of Methyl 2-(oxetan-3-ylidene)acetate

Prepared by: Gemini, Senior Application Scientist

Abstract

The oxetane ring, a four-membered cyclic ether, has transitioned from a synthetic curiosity to a cornerstone motif in modern drug discovery.[1][2] Its unique ability to act as a polar, three-dimensional bioisostere for gem-dimethyl and carbonyl groups allows for the strategic enhancement of critical drug-like properties, including aqueous solubility, metabolic stability, and lipophilicity.[3][4] This guide delves into the history, synthesis, and application of a pivotal building block that facilitates the incorporation of this valuable scaffold: Methyl 2-(oxetan-3-ylidene)acetate (CAS No. 1105665-34-6). We will explore the primary synthetic routes to this α,β-unsaturated ester, detail its chemical properties and reactivity, and provide expert insight into its application as a versatile precursor for advanced 3,3-disubstituted oxetane structures in medicinal chemistry programs.

The Ascendancy of the Oxetane Scaffold in Medicinal Chemistry

For decades, medicinal chemists have grappled with the challenge of optimizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds without sacrificing potency. The introduction of the oxetane ring has proven to be a transformative strategy.[5] Unlike a gem-dimethyl group, which adds steric bulk and increases lipophilicity, the oxetane motif occupies a similar volume while introducing polarity, often leading to a dramatic improvement in aqueous solubility.[2][4] Furthermore, its electron-withdrawing nature can modulate the basicity (pKa) of adjacent amines, a critical tactic for mitigating hERG channel inhibition or improving cell permeability.[2]

The demonstrated value of this scaffold, underscored by its presence in numerous clinical candidates, created a significant demand for versatile and accessible building blocks.[2][5] Methyl 2-(oxetan-3-ylidene)acetate emerged as a direct response to this need, providing a reactive and efficient handle for introducing the oxetane core.

Synthesis and Provenance

The discovery and widespread use of Methyl 2-(oxetan-3-ylidene)acetate are intrinsically linked to the development of reliable olefination reactions for the parent ketone, oxetan-3-one. The most prevalent and efficient method for its synthesis is the Horner–Wadsworth–Emmons (HWE) reaction .[6] This reaction offers a highly reliable and scalable route to the target α,β-unsaturated ester.[6]

The HWE reaction utilizes a phosphonate-stabilized carbanion to convert ketones or aldehydes into alkenes.[6] In this specific case, oxetan-3-one is treated with the anion of methyl 2-(dimethoxyphosphoryl)acetate. The use of a stabilized ylide (or phosphonate carbanion) generally favors the formation of the thermodynamically more stable (E)-alkene, although with an exocyclic double bond like this, there is no E/Z isomerism.[7]

Caption: Horner–Wadsworth–Emmons (HWE) synthesis workflow.

Detailed Experimental Protocol: HWE Synthesis

The following protocol is a representative synthesis adapted from methodologies described in the literature.[6]

-

Reaction Setup: To a flame-dried, round-bottom flask under an inert nitrogen atmosphere, add methyl 2-(dimethoxyphosphoryl)acetate (1.1 equivalents) and anhydrous acetonitrile (MeCN).

-

Base Addition: Cool the solution to 0 °C using an ice bath. Add 1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU) (1.2 equivalents) dropwise to the stirring solution. Allow the mixture to stir at 0 °C for 30 minutes to ensure complete formation of the phosphonate anion.

-

Ketone Addition: Add a solution of oxetan-3-one (1.0 equivalent) in anhydrous MeCN dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir for 12-24 hours.

-

Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting ketone is consumed.

-

Work-up: Quench the reaction with a saturated aqueous solution of NH₄Cl. Transfer the mixture to a separatory funnel and extract with ethyl acetate (3x).

-